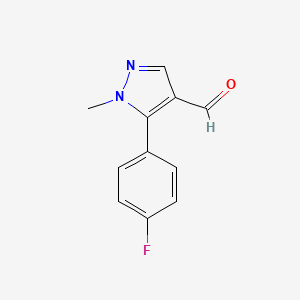
5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
The compound “5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of a fluorophenyl group and a carbaldehyde group suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a fluorophenyl group, and a carbaldehyde group. These functional groups could engage in various types of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. The reactivity of the compound would likely be influenced by the electron-withdrawing fluorophenyl group and the electron-donating methyl group .Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Heterocyclic Chemistry
5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde serves as a valuable precursor in the synthesis of diverse heterocyclic compounds. The chemistry of related pyrazoline and its derivatives, for instance, showcases its utility in building heterocyclic frameworks such as pyrazolo-imidazoles, thiazoles, and more. These compounds are pivotal in synthesizing various classes of heterocyclic compounds and dyes, underlining the significance of pyrazole derivatives in organic synthesis. The unique reactivity of these compounds provides mild reaction conditions for generating versatile cynomethylene dyes and other heterocyclic structures from a broad range of precursors, including amines and phenols (Gomaa & Ali, 2020).
Anticancer Research
The application of Knoevenagel condensation products, derived from precursors like this compound, in developing anticancer agents highlights the compound's importance in medicinal chemistry. Knoevenagel condensation, a key synthetic strategy, is utilized to generate α, β-unsaturated ketones/carboxylic acids with significant biological activities. This method has been instrumental in the development of molecules demonstrating remarkable anticancer activity by targeting various cancer-related targets, such as DNA, microtubules, and kinases. The review on Knoevenagel condensation underscores the efficiency of this reaction in producing pharmacologically interesting molecules predominantly aimed at cancer therapy (Tokala, Bora, & Shankaraiah, 2022).
Contributions to Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) derivatives, analogous in reactivity to pyrazole derivatives like this compound, play a crucial role in developing fluorescent chemosensors. These compounds have been engineered to detect various analytes, including metal ions and neutral molecules, showcasing high selectivity and sensitivity. This area of research is burgeoning, with DFP-based chemosensors emerging as powerful tools for detecting a wide range of analytes, demonstrating the potential to further modulate sensing selectivity and sensitivity through structural modifications (Roy, 2021).
Hybrid Catalysts in Medicinal Chemistry
The pyranopyrimidine core, closely related to pyrazole derivatives, underscores the significance of such compounds in the pharmaceutical industry. These structures serve as key precursors for synthesizing bioavailable medicinal compounds. The review on the application of hybrid catalysts for synthesizing pyranopyrimidine scaffolds highlights the broad applicability of pyrazole derivatives in medicinal chemistry, showcasing their role in developing lead molecules through diversified synthetic pathways (Parmar, Vala, & Patel, 2023).
Safety and Hazards
Zukünftige Richtungen
The study of pyrazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing this compound and evaluating its biological activity. Additionally, the compound’s structure could be modified to enhance its activity or reduce potential side effects.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-11(9(7-15)6-13-14)8-2-4-10(12)5-3-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOBULPPDRXTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


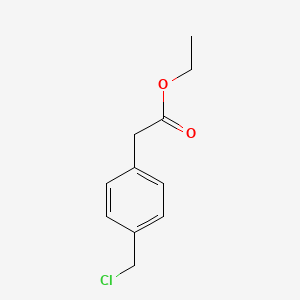

![5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide](/img/structure/B3150393.png)
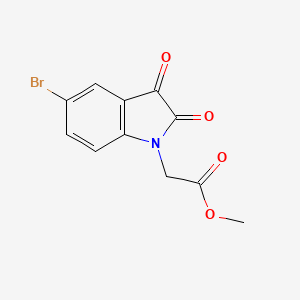

![4-Amino-3'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150417.png)
![4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150423.png)
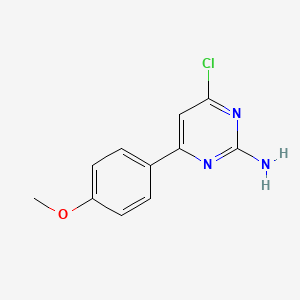
![7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B3150438.png)
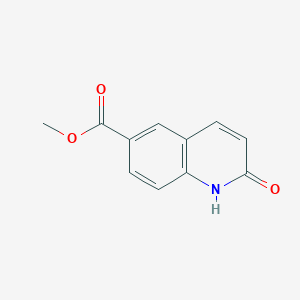

![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B3150459.png)

![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B3150476.png)
